1-Bromo-2-(2-bromoethoxy)benzene
Overview
Description
1-Bromo-2-(2-bromoethoxy)benzene is an organic compound with the molecular formula C8H8Br2O. It is a brominated aromatic ether, characterized by the presence of two bromine atoms and an ethoxy group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-bromoethoxy)benzene can be synthesized through the bromination of 2-(2-bromoethoxy)phenol. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2-bromoethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-(2-bromoethoxy)aniline or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: 2-(2-hydroxyethoxy)benzene, 2-(2-alkoxyethoxy)benzene.
Oxidation: 2-(2-bromoethoxy)benzaldehyde, 2-(2-bromoethoxy)benzoic acid.
Reduction: 2-(2-bromoethoxy)aniline.
Scientific Research Applications
1-Bromo-2-(2-bromoethoxy)benzene is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceutical intermediates and active compounds.
Industry: As a precursor in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)benzene involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in various chemical processes .
Comparison with Similar Compounds
1-Bromo-2-(2-methoxyethoxy)benzene: Similar structure with a methoxy group instead of a bromo group.
2-Bromoethyl benzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
1-Bromo-2-ethoxybenzene: Similar structure but with only one bromine atom.
Uniqueness: 1-Bromo-2-(2-bromoethoxy)benzene is unique due to the presence of two bromine atoms and an ethoxy group, which provide multiple reactive sites for chemical transformations. This makes it a versatile intermediate in organic synthesis and valuable in various research applications .
Properties
IUPAC Name |
1-bromo-2-(2-bromoethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVVQTBEUIBASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370578 | |
Record name | 1-bromo-2-(2-bromoethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-28-7 | |
Record name | 1-Bromo-2-(2-bromoethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18800-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-2-(2-bromoethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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